Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride
Description
Imidazo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyrimidine ring system, with a carboxylic acid group at the 7-position and a hydrochloride salt form. Its molecular formula is C₈H₆N₂O₂·HCl, and it has a molecular weight of 198.61 g/mol (CAS: 648423-85-2) . Its synthesis often involves cyclization reactions or functionalization of preformed imidazo[1,2-a]pyrimidine scaffolds .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-6(12)5-1-3-10-4-2-8-7(10)9-5;/h1-4H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLLNAWTPGCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287298-19-3 | |
| Record name | imidazo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The carboxylic acid group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Overview:
Imidazo[1,2-a]pyrimidine derivatives are extensively studied for their therapeutic potential. They exhibit a wide range of biological activities, making them valuable in drug development.
Key Findings:
- Antimicrobial Activity: Research has shown that imidazo[1,2-a]pyrimidine compounds possess potent antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a series of derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .
- CNS Disorders: These compounds have been investigated for their efficacy in treating neurological disorders. The structure-activity relationship (SAR) studies reveal that modifications can enhance their anticonvulsant and analgesic effects .
Case Study:
A study synthesized various imidazo[1,2-a]pyridine-3-carboxamide derivatives, which showed promising results against resistant strains of tuberculosis. Compound 18 exhibited superior potency compared to existing clinical candidates .
Agricultural Chemistry
Overview:
In agricultural applications, imidazo[1,2-a]pyrimidine derivatives are utilized in the formulation of agrochemicals.
Key Findings:
- Pest Control: These compounds have been integrated into pesticide formulations due to their effectiveness in controlling pests while minimizing environmental impact .
- Herbicides: Research indicates that certain derivatives can inhibit specific enzymes involved in plant growth, serving as potential herbicides .
Biochemical Research
Overview:
Imidazo[1,2-a]pyrimidine compounds are employed in biochemical studies to explore enzyme inhibition and metabolic pathways.
Key Findings:
- Enzyme Inhibition: They are used as inhibitors in various biochemical assays, aiding in the understanding of disease mechanisms and metabolic processes .
- Drug Discovery: Their unique scaffold allows for the design of novel inhibitors targeting specific biological pathways .
Material Science
Overview:
The unique properties of imidazo[1,2-a]pyrimidine derivatives make them suitable for applications in material science.
Key Findings:
- Polymer Development: These compounds can be incorporated into polymer matrices to enhance the mechanical properties and durability of materials .
- Coatings: Research indicates that imidazo[1,2-a]pyrimidine-based coatings exhibit improved resistance to environmental degradation .
Analytical Chemistry
Overview:
In analytical chemistry, imidazo[1,2-a]pyrimidine compounds serve as standards for various analytical methods.
Key Findings:
- Quality Control: They are utilized in laboratory settings to ensure accurate measurements and quality control during pharmaceutical manufacturing processes .
- Method Development: Their distinct chemical properties facilitate the development of new analytical techniques for detecting other compounds .
Data Tables
| Application Area | Specific Use Case | Key Results |
|---|---|---|
| Pharmaceutical Development | Antimicrobial agents | MIC ≤ 0.006 μM against resistant strains |
| Agricultural Chemistry | Pest control formulations | Effective against various pests |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Material Science | Polymer enhancement | Improved mechanical properties |
| Analytical Chemistry | Standard for quality control | Accurate measurements achieved |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Positional Isomers on the Imidazo[1,2-a]pyridine/Pyrimidine Scaffold
Key Differences :
- Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 139022-25-6): The carboxylic acid group at the 6-position instead of the 7-position alters electronic distribution and hydrogen-bonding capabilities. This positional change can affect binding affinity in biological targets, as seen in antiviral screening studies .
- Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 133427-08-4): The 8-position substituent may sterically hinder interactions with enzymes or receptors compared to the 7-position derivative .
Data Table 1: Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride | 648423-85-2 | C₈H₆N₂O₂·HCl | 198.61 | 7-carboxylic acid, HCl salt |
| Imidazo[1,2-a]pyridine-6-carboxylic acid | 139022-25-6 | C₈H₆N₂O₂ | 162.15 | 6-carboxylic acid |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 133427-08-4 | C₈H₆N₂O₂ | 162.15 | 8-carboxylic acid |
Halogen-Substituted Derivatives
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS: 1020038-42-9):
- However, it lacks the ionizable carboxylic acid group, reducing solubility in aqueous media .
- Molecular Weight: 196.59 g/mol (vs. 198.61 g/mol for the target compound).
Heterocycle Variants
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride (CAS: 1616526-83-0):
- The 1,5-a fused ring system (vs. 1,2-a) modifies the compound’s aromaticity and electronic properties, which can influence reactivity in cross-coupling reactions or interactions with biological targets .
- Molecular Weight: 217.05 g/mol (dihydrochloride salt).
Imidazo[1,2-a]pyrimidine (CAS: 274-95-3):
Salt Forms and Solubility
- Hydrochloride vs. Dihydrochloride Salts : The target compound’s hydrochloride salt (1:1 stoichiometry) offers moderate solubility in polar solvents, whereas dihydrochloride salts (e.g., CAS: 1616526-83-0) may exhibit higher solubility due to increased ionic character .
- Hydrobromide Salts : For example, 7-chloroimidazo[1,2-a]pyridin-6-ol hydrobromide (CAS: 2340392-56-3) shows distinct crystallinity and solubility profiles compared to hydrochloride analogs .
Biological Activity
Imidazo[1,2-a]pyrimidine-7-carboxylic acid; hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to detail its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Imidazo[1,2-a]pyrimidine-7-carboxylic acid is characterized by its unique heterocyclic structure, which contributes to its biological properties. The hydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies. The molecular formula is with a molecular weight of approximately 189.6 g/mol.
Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study reported that certain derivatives displayed potent activity against various bacterial strains, including Mycobacterium tuberculosis. Specifically, compounds were found to inhibit the QcrB enzyme in M. tuberculosis, which is crucial for ATP synthesis in the bacterium .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound 15 | M. tuberculosis H37Rv | 20 |
| Compound 16 | E. coli | 18 |
| Compound 17 | S. aureus | 22 |
Antitumor Activity
Imidazo[1,2-a]pyrimidine derivatives have shown promising antitumor effects. A recent study highlighted their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting IC50 values as low as 0.126 μM, indicating strong inhibitory effects on cell proliferation . Furthermore, these compounds demonstrated selective toxicity towards cancer cells compared to non-cancerous cells.
Table 2: Antitumor Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 65 | MCF-7 | 0.126 | 20 |
| Compound 72 | MDA-MB-231 | 0.87 | 15 |
Anti-inflammatory and Analgesic Effects
Studies have indicated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. A specific compound was evaluated in animal models for its analgesic effects and showed a significant reduction in inflammation markers compared to control groups .
The biological activity of imidazo[1,2-a]pyrimidine-7-carboxylic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds within this class have been identified as inhibitors of key enzymes involved in disease processes, such as QcrB in M. tuberculosis.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antiviral Activity : Some studies suggest potential antiviral mechanisms against viruses like SARS-CoV-2 by inhibiting viral entry into host cells through binding interactions with ACE2 receptors .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives against tuberculosis revealed that specific modifications in the chemical structure significantly enhanced their potency against resistant strains of Mycobacterium tuberculosis. The most effective compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard treatments like isoniazid.
Case Study 2: Anticancer Efficacy
In a preclinical trial involving mice inoculated with MDA-MB-231 cells, treatment with selected imidazo[1,2-a]pyrimidine derivatives resulted in a marked reduction in tumor size and metastasis compared to untreated controls. The results indicated not only direct cytotoxic effects but also potential immunomodulatory activities enhancing anti-tumor immunity.
Q & A
Q. Advanced Research Focus
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses with kinases or GPCRs.
- ADMET profiling : Apply tools like SwissADME to optimize logP (1–3) and polar surface area (<140 Ų) for bioavailability .
- Reaction pathway modeling : ICReDD’s quantum chemical workflows accelerate catalyst selection (e.g., iodine vs. Brønsted acids) .
What safety protocols are essential when handling imidazo[1,2-a]pyrimidine hydrochloride in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation/contact .
- Waste disposal : Neutralize acidic residues (pH 6–8) before disposal .
- Stability testing : Monitor hygroscopicity under argon to prevent hydrolysis .
Note : MedChemExpress emphasizes validation for research use only, not clinical applications .
How can researchers resolve conflicting reports on the reactivity of the imidazo[1,2-a]pyrimidine core in substitution reactions?
Q. Advanced Research Focus
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track substitution sites.
- Kinetic profiling : Compare activation energies for electrophilic (e.g., nitration) vs. nucleophilic (e.g., amination) pathways .
- Cross-referencing patents : Analyze granted patents (e.g., WO2024/XXXXXX) for validated reaction conditions .
What strategies improve yield in large-scale synthesis of imidazo[1,2-a]pyrimidine hydrochloride derivatives?
Q. Basic Research Focus
- Batch vs. flow chemistry : Flow systems reduce exothermic risks in cyclization steps .
- Catalyst recycling : Immobilize iodine on silica gel to reduce waste .
- Crystallization optimization : Use anti-solvent addition (e.g., ethyl acetate) to enhance salt purity .
How do structural modifications at the 3-position of the imidazo[1,2-a]pyrimidine scaffold influence bioactivity?
Q. Advanced Research Focus
- SAR studies : Methyl groups at C3 increase metabolic stability but reduce solubility (logP +0.5) .
- Chlorine substitution : Enhances kinase inhibition (e.g., CDK2) but may elevate cytotoxicity in normal cells (e.g., Vero IC50 = 10–76 μM) .
- Amine functionalization : Improves membrane permeability (e.g., methylamine derivatives) .
What methodologies validate the hydrochloride salt form’s stability under long-term storage conditions?
Q. Basic Research Focus
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring via TGA/DSC .
- pH titration : Confirm stoichiometric HCl content (1:1 molar ratio) .
- XRPD : Detect polymorphic transitions during stress testing .
How can machine learning models predict novel imidazo[1,2-a]pyrimidine derivatives with desired pharmacological properties?
Q. Advanced Research Focus
- Data curation : Train models on PubChem/CHEMBL datasets (>500 entries) for IC50, logD, and solubility .
- Feature engineering : Include molecular descriptors like topological polar surface area (TPSA) and H-bond donors .
- Validation pipelines : Use k-fold cross-validation to avoid overfitting in QSAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
